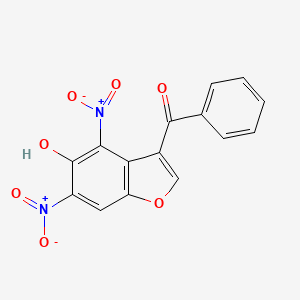
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione, also known as AG-014699, is a potential anticancer drug that has been extensively studied in recent years. This compound belongs to the family of quinazoline derivatives and has shown promising results in preclinical studies. In
Mecanismo De Acción
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This mechanism is particularly effective in cancer cells with defective DNA repair mechanisms, as they are more reliant on PARP for DNA repair.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit tumor growth in preclinical models. However, 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has also been associated with some toxicities, such as bone marrow suppression and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione is its selectivity for cancer cells with defective DNA repair mechanisms. This makes it a potentially effective treatment for certain types of cancer. However, the toxicity associated with this compound can limit its use in clinical settings. In addition, the synthesis method for 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione is relatively complex, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione. One area of focus could be the development of more efficient synthesis methods to produce this compound in larger quantities. In addition, further studies could be conducted to better understand the toxicities associated with 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione and to develop strategies to mitigate these toxicities. Finally, there is potential for the use of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione in combination with other chemotherapy agents to improve its efficacy and reduce toxicities.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential anticancer properties. It has been shown to selectively target cancer cells with defective DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has also demonstrated activity against a variety of cancer types, including breast, ovarian, and pancreatic cancers. In addition, 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been studied for its potential use in combination with other chemotherapy agents.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGUOVLQRUJDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3745125.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3745149.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745163.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745173.png)
![N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3745174.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745181.png)
![3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3745183.png)
![2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3745184.png)
![1-(4-fluorobenzyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745185.png)
![3-{4-benzyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745193.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3745200.png)